Glyoxalase II Competitive Inhibition
S-(p-Azidophenacyl)glutathione acts as a linear competitive inhibitor of beef liver glyoxalase II (EC 3.1.2.6) with Ki = 7.96 × 10⁻⁴ M at pH 7.40 [1]. This Ki value establishes the compound's affinity for the GSH-binding site of glyoxalase II under reversible (non-irradiated) conditions, providing a quantitative baseline for competitive binding relative to the natural substrate S-D-lactoylglutathione. By contrast, unmodified GSH exhibits no inhibitory activity against glyoxalase II at comparable concentrations, as the enzyme requires an S-blocked glutathione derivative for binding [1].
| Evidence Dimension | Inhibition constant (Ki) for glyoxalase II |
|---|---|
| Target Compound Data | Ki = 7.96 × 10⁻⁴ M (0.796 mM) |
| Comparator Or Baseline | Unmodified glutathione (GSH): no inhibition observed |
| Quantified Difference | GSH does not bind glyoxalase II; S-(p-azidophenacyl)glutathione binds with defined Ki |
| Conditions | Beef liver glyoxalase II, pH 7.40, 25°C, reversible (non-irradiated) conditions |
Why This Matters
This Ki value confirms that the p-azidophenacyl modification enables specific binding to glyoxalase II, a prerequisite for subsequent covalent photoaffinity labeling.
- [1] Seddon AP, Douglas KT. Photoaffinity labelling by S-(p-azidophenacyl)-glutathione of glyoxalase II and glutathione S-transferase. Biochim Biophys Acta. 1980;616(1):111-122. View Source
